molecular formula C15H21NO3 B1393738 tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 954239-58-8

tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B1393738
Key on ui cas rn: 954239-58-8
M. Wt: 263.33 g/mol
InChI Key: PNLHOCUNLNUFIH-UHFFFAOYSA-N
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Patent
US08569339B2

Procedure details

A solution of intermediate 24-95 (2.0 g, 7.6 mmol) and pyridine (1.2 mL, 11 mmol) in DCM (100 mL) is treated in one portion with triphenylphosphine dibromide (4.8 g, 11 mmol) at 0° C. The mixture is allowed to stir for 30 min, then concentrated in vacuo. The resulting crude material is purified by column chromatography on silica gel (using a gradient of 5-60% EtOAc/heptane) to afford the title compound (2.2 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:17][CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]1CO)=[O:7])([CH3:4])([CH3:3])[CH3:2].N1C=CC=C[CH:21]=1.[Br-:26].[Br-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(Cl)Cl>[C:1]([O:5][C:6]([N:8]1[CH2:17][CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([CH2:21][Br:26])[CH:14]=2)[CH2:9]1)=[O:7])([CH3:2])([CH3:3])[CH3:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(C2=CC=CC=C2CC1)CO
Name
Quantity
1.2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
4.8 g
Type
reactant
Smiles
[Br-].[Br-].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting crude material is purified by column chromatography on silica gel (

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC2=CC=C(C=C2CC1)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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